N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine
Description
N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine is a synthetic compound that belongs to the class of spirocyclic amines. This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of the triazole ring adds to its chemical versatility and potential biological activity.
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-2-18-16-11-13(17-18)10-15-12-8-14(9-12)6-4-3-5-7-14/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJCYMEPNPFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC2CC3(C2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne under copper-catalyzed conditions.
Spirocyclic Formation: The spirocyclic structure is formed by a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis reaction.
Final Assembly: The final step involves the coupling of the triazole ring with the spirocyclic amine through a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the spirocyclic amine can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions, which can be further explored for their biological activities.
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of new polymers, coatings, and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
Triazole-Containing Compounds: Molecules that feature the triazole ring but lack the spirocyclic structure.
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]spiro[3.5]nonan-2-amine is unique due to its combination of a spirocyclic structure and a triazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
